molecular formula C25H29N3O B3860390 N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide

N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide

Cat. No. B3860390
M. Wt: 387.5 g/mol
InChI Key: WGPRLUSPHQRQAX-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide, also known as DPAH, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of hydrazones and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins in the body. For example, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin. This property makes N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has not been extensively studied for its toxicological effects, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide. One potential area of research is the development of new drugs based on N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide could be studied for its potential use in the treatment of hyperpigmentation disorders, Alzheimer's disease, and other conditions. Further research is also needed to fully understand the mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide and its toxicological effects.

Scientific Research Applications

N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to have various applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide has been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. These properties make N'-[4-(dipropylamino)benzylidene]-2-(1-naphthyl)acetohydrazide a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c1-3-16-28(17-4-2)23-14-12-20(13-15-23)19-26-27-25(29)18-22-10-7-9-21-8-5-6-11-24(21)22/h5-15,19H,3-4,16-18H2,1-2H3,(H,27,29)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRLUSPHQRQAX-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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